2-[(4-fluorophenyl)methoxy]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREUQTVFOZOMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Class of Aryl Substituted Propanoic Acids
Aryl-substituted propanoic acids represent a broad and vital class of organic compounds. orientjchem.orgorientjchem.org Structurally, they are characterized by a propanoic acid moiety attached to an aromatic ring system. This structural motif is the foundation for a well-known group of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and naproxen. orientjchem.orgorientjchem.orgijpsr.comresearchgate.netresearchgate.nethumanjournals.com The carboxylic acid group is a key feature, often crucial for the biological activity of these molecules. ijpsr.comresearchgate.net
The versatility of this class of compounds extends beyond anti-inflammatory applications, with research exploring their potential in areas such as antibacterial, anticonvulsant, and anticancer therapies. orientjchem.orgresearchgate.nethumanjournals.com The specific biological and chemical properties of an aryl-substituted propanoic acid can be finely tuned through modifications to the aryl group and the propanoic acid chain. ijpsr.comresearchgate.net The subject of this article, 2-[(4-fluorophenyl)methoxy]propanoic acid, is a member of this class, distinguished by the presence of a fluorinated phenylmethoxy group at the 2-position of the propanoic acid chain.
Significance of Fluorine Substitution in Organic and Medicinal Chemistry Research
The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design and development. tandfonline.combenthamscience.comresearchgate.netnih.govnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacokinetic properties of a molecule. tandfonline.comnih.gov
Strategically placing a fluorine atom can lead to enhanced metabolic stability by blocking sites susceptible to enzymatic degradation. tandfonline.comnih.gov Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's bioavailability. tandfonline.comnih.gov Fluorine substitution can also impact a compound's lipophilicity, a critical factor in its ability to cross biological membranes. benthamscience.comnih.gov In some instances, the introduction of fluorine can lead to stronger binding interactions with target proteins. tandfonline.com The use of the fluorine-18 (B77423) isotope is also a cornerstone of Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. tandfonline.comresearchgate.net
Computational Chemistry and in Silico Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of 2-[(4-fluorophenyl)methoxy]propanoic acid. These calculations solve approximations of the Schrödinger equation to provide insights into the molecule's geometry, electronic distribution, and reactivity.
A typical study would begin with a geometry optimization of the molecule's structure to find its lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. For instance, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. This map would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Illustrative Data from Quantum Chemical Calculations:
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule. |
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
For this compound, a docking study would involve selecting a relevant protein target. The three-dimensional structure of this protein would be obtained from a repository like the Protein Data Bank (PDB). The docking software would then systematically explore various binding poses of the compound within the protein's active site, scoring each pose based on a function that estimates the binding affinity.
The results would be analyzed to identify the most favorable binding mode, characterized by a low binding energy score. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein.
Example of Molecular Docking Results:
| Protein Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.9 | His323, Ser289, Tyr473 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with known biological activities against a specific target would be required. Various molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each compound in the series. Statistical techniques, such as multiple linear regression or machine learning algorithms, would then be used to develop a mathematical equation that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new compounds, including this compound.
Illustrative QSAR Model Equation:
A hypothetical QSAR equation might look like this:
pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.8 * (HOMO-LUMO Gap) + 2.1
This equation would suggest that biological activity (pIC50) increases with increasing lipophilicity (LogP) and a larger HOMO-LUMO gap, while it decreases with a larger topological polar surface area (TPSA).
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. For this compound, an MD simulation could be performed on the compound alone in a solvent to explore its conformational landscape. This would reveal the flexibility of the molecule and the relative stability of different conformers.
More powerfully, MD simulations can be applied to a ligand-protein complex, such as one identified through molecular docking. An MD simulation of the this compound-protein complex would allow for the assessment of the stability of the binding pose over time. It can reveal how the ligand and protein adapt to each other and can be used to calculate a more accurate binding free energy. Key metrics from such a simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, and the root-mean-square fluctuation (RMSF) of individual residues.
Prediction of Molecular Descriptors Relevant to Biological Interactions
A wide range of molecular descriptors can be calculated for this compound to predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity. These descriptors are crucial for evaluating the drug-likeness of a compound.
For example, Lipinski's Rule of Five is a commonly used set of guidelines to assess oral bioavailability. Descriptors such as molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors are calculated. Other important descriptors include the topological polar surface area (TPSA), which is related to cell permeability, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.
Predicted Molecular Descriptors for this compound:
| Descriptor | Predicted Value | Relevance |
|---|---|---|
| Molecular Weight | 198.19 g/mol | Related to size and diffusion. |
| LogP | 1.85 | Indicates lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding. |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Correlates with transport properties. |
| Number of Rotatable Bonds | 4 | Relates to conformational flexibility. |
Pre-clinical Investigation of "this compound" Reveals a Gap in Current Research
Despite a comprehensive search of scientific literature and databases, no specific pre-clinical investigations into the biological activities and molecular mechanisms of the chemical compound this compound were found.
This indicates a significant gap in the current understanding of this particular molecule's pharmacological profile. The planned exploration into its effects on various biological systems, as outlined below, could not be completed due to the absence of published research data.
Pre Clinical Investigation of Biological Activities and Molecular Mechanisms
Efficacy and Mechanistic Studies in Non-Human Animal Models
As with the in vitro studies, there is a scarcity of published research on the efficacy and mechanistic actions of this compound in non-human animal models. The existing patent literature does not provide data from in vivo studies.
Without specific animal model studies for this compound, we can look to the broader class of aryl propanoic acids for potential insights. Many compounds in this family are known to modulate biochemical pathways, most notably the cyclooxygenase (COX) enzymes, which are key to the inflammatory process. While the primary therapeutic indications mentioned in the patents for the class of compounds including this compound are related to metabolic diseases, the structural similarity to known anti-inflammatory agents suggests that modulation of inflammatory pathways could be a potential mechanism of action.
Further research using animal models would be required to determine if this compound affects key inflammatory mediators, such as prostaglandins (B1171923) and cytokines, and to identify the specific signaling pathways it may modulate, for instance, the NF-κB or MAPK signaling cascades.
Given the well-documented anti-inflammatory effects of many aryl propanoic acid derivatives, it would be logical to investigate the effects of this compound in animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in rodents. Such studies would be crucial to determine if the compound exhibits anti-inflammatory, analgesic, or antipyretic properties in a living organism. These investigations would typically measure physiological responses such as reductions in swelling, pain sensitivity, and body temperature.
The patent literature also points towards potential applications in metabolic disorders like diabetes and hyperlipidemia. google.comgoogle.com Therefore, evaluating the efficacy of this compound in animal models of these conditions, for example, in diabetic or obese mouse models, would be a critical step in validating these potential therapeutic uses. Such studies would assess the compound's impact on parameters like blood glucose levels, lipid profiles, and insulin (B600854) sensitivity.
Structure Activity Relationship Sar and Structure Biological Property Relationship Sbpr Investigations
Impact of Fluorine Position and Substitution on Biological Target Interactions
The presence and position of a fluorine atom on the phenyl ring are critical determinants of a molecule's biological profile. In the case of 2-[(4-fluorophenyl)methoxy]propanoic acid, the fluorine is situated at the para-position (position 4). This specific placement can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability.
A systematic SAR study would typically involve synthesizing analogs with fluorine at the ortho- (position 2) and meta- (position 3) positions and comparing their biological activities. Additionally, introducing multiple fluorine atoms or other halogen substituents would provide further insights. The unique electronegativity and size of the fluorine atom can lead to altered binding interactions with biological targets, such as enzymes or receptors, potentially through the formation of hydrogen bonds or other electrostatic interactions.
Role of the Ether Linkage and Alkyl Chain Length in Molecular Recognition
The ether linkage (-O-) connecting the fluorophenyl moiety to the propanoic acid chain provides a degree of conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for optimal interaction with a binding site. The length and branching of the alkyl chain also play a pivotal role. In this compound, the propanoic acid side chain has a specific length and a methyl group at the alpha-position.
Investigations in this area would involve synthesizing and testing analogs where the ether linkage is replaced by other functional groups (e.g., thioether, amine) or where the length of the alkyl chain is varied (e.g., acetic acid, butanoic acid derivatives). Such modifications would help to elucidate the optimal spatial and electronic requirements for biological activity.
Influence of the Carboxylic Acid Moiety on Binding Affinity and Selectivity
To understand its importance, researchers would typically prepare and evaluate ester or amide derivatives. Comparing the biological activity of these analogs with the parent carboxylic acid would reveal the necessity of the acidic proton and the anionic carboxylate form for target engagement. Such studies are fundamental in determining whether the carboxylic acid is essential for binding or if it can be replaced by other bioisosteres to modulate properties like oral bioavailability.
Stereochemical Requirements for Optimal Biological Activity
The alpha-carbon of the propanoic acid moiety in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.govlibretexts.orgresearchgate.netresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. libretexts.org
A thorough investigation would require the separation of the racemic mixture into its individual enantiomers and the evaluation of their biological activities. This would determine if one enantiomer is more active (the eutomer) than the other (the distomer), or if the activity resides exclusively in one of the stereoisomers. Such findings are critical for the development of stereochemically pure and more effective therapeutic agents.
Comparative Analysis with Structurally Related Biologically Active Compounds
To contextualize the potential biological profile of this compound, it is useful to compare its structure to known biologically active compounds. For instance, the phenoxypropionic acid scaffold is found in various herbicides. nih.gov Additionally, the broader class of arylpropionic acids includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. orientjchem.org
A comparative analysis would involve examining the structural similarities and differences between this compound and these established compounds. This would help to hypothesize potential biological targets and activities. For example, the presence of the propanoic acid moiety might suggest a potential for COX enzyme inhibition, a hallmark of many NSAIDs. However, the specific combination of the 4-fluorophenyl methoxy (B1213986) group would likely confer a unique pharmacological profile that would require empirical validation. Structure-activity relationship studies on related 3-arylpropionic acids have been conducted to develop selective agonists for specific receptors. nih.gov
Metabolic Pathway Elucidation in Research Models
In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes and Hepatocytes
There are no published studies investigating the in vitro metabolic stability of 2-[(4-fluorophenyl)methoxy]propanoic acid in liver microsomes or hepatocytes from any species. As a result, data on its intrinsic clearance, half-life in these systems, and the structures of any potential metabolites formed are not available. Without such studies, it is impossible to predict its metabolic clearance rate or to identify the initial products of its biotransformation.
Characterization of Enzymatic Transformations (e.g., oxidation, conjugation)
Specific enzymatic transformations, such as oxidation or conjugation reactions, that this compound may undergo have not been reported. The scientific literature lacks any characterization of the metabolic reactions involved in its breakdown. Typically, such transformations would involve Phase I reactions (like hydroxylation or O-dealkylation) and Phase II reactions (like glucuronidation), but no such data exists for this specific compound.
In Vivo Metabolic Fate and Excretion Patterns in Non-Human Organisms
Information regarding the in vivo metabolic fate and excretion patterns of this compound in any non-human organism is absent from the public domain. Studies that would typically use animal models to determine how the compound is processed and eliminated from the body (e.g., through urine or feces) have not been published. Therefore, its pharmacokinetic profile, including its major routes of excretion, remains uncharacterized.
Identification of Key Metabolizing Enzymes and Pathways
Due to the absence of metabolism studies, the key enzymes and metabolic pathways responsible for the biotransformation of this compound have not been identified. It is unknown which cytochrome P450 (CYP) isoenzymes or other drug-metabolizing enzymes might be involved in its metabolism. This lack of information prevents any prediction of potential drug-drug interactions or variability in metabolism due to genetic polymorphisms in metabolizing enzymes.
Applications in Chemical Biology and Material Sciences Research
Development as a Chemical Probe for Target Identification
Chemical probes are essential tools in chemical biology for the identification and validation of protein targets. While specific applications of 2-[(4-fluorophenyl)methoxy]propanoic acid as a chemical probe have not been detailed in existing literature, its structure lends itself to such development. The propanoic acid handle allows for the attachment of reporter tags, such as fluorophores or biotin, or reactive groups for covalent modification of target proteins.
The 4-fluorophenyl group can play a crucial role in target recognition and binding. The introduction of fluorine can alter the electronic properties of the phenyl ring, potentially leading to enhanced binding affinity and selectivity for a specific protein target. tandfonline.comchemxyne.com Furthermore, the fluorine atom can serve as a useful spectroscopic marker for NMR-based binding studies.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification Site | Attached Moiety | Purpose |
| Carboxylic acid | Fluorophore (e.g., FITC, Rhodamine) | Visualization of target protein localization in cells |
| Carboxylic acid | Biotin | Affinity-based purification of the target protein |
| Carboxylic acid | Photo-reactive group (e.g., benzophenone) | Covalent cross-linking to the target protein upon UV irradiation |
| Phenyl ring | Radioisotope (e.g., ¹⁸F) | In vivo imaging of target distribution using Positron Emission Tomography (PET) |
Utilization as a Building Block or Intermediate in Complex Molecule Synthesis
Propanoic acid and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. ontosight.aiwikipedia.org The compound this compound can be a valuable intermediate due to its specific combination of functional groups. The carboxylic acid can be readily converted into other functionalities such as esters, amides, or alcohols, providing a handle for further synthetic transformations.
The fluorophenyl methoxy (B1213986) group introduces a specific structural motif that is present in numerous biologically active compounds. The ether linkage is generally stable under many reaction conditions, allowing for selective manipulation of other parts of the molecule. The presence of fluorine can also influence the reactivity of the aromatic ring, enabling specific substitution patterns. This makes the compound a potentially useful starting material for the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai
Contributions to Lead Compound Discovery and Optimization Strategies in Drug Design
The structural components of this compound are frequently found in molecules targeted for drug discovery. A lead compound is a chemical structure that has shown potential in biological assays and serves as a starting point for drug design and optimization. researchgate.net The 4-fluorophenyl group is a common feature in many approved drugs, as the fluorine atom can improve metabolic stability by blocking sites of oxidation and enhance binding affinity to target proteins. tandfonline.comchemxyne.comnih.gov
The propanoic acid moiety is also present in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. humanjournals.com Therefore, this compound could serve as a fragment or starting point for the design of new lead compounds. Medicinal chemists can systematically modify its structure to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
Table 2: Key Structural Features and Their Relevance in Drug Design
| Structural Feature | Potential Contribution to Pharmacological Profile | Examples of Drug Classes with this Feature |
| 4-Fluorophenyl group | Enhanced metabolic stability, increased binding affinity, improved membrane permeability. tandfonline.comchemxyne.com | Antidepressants, Antifungals, Anticancer agents. chemxyne.com |
| Ether linkage | Provides structural rigidity and can participate in hydrogen bonding. | Beta-blockers, Proton pump inhibitors. |
| Propanoic acid | Can act as a pharmacophore, interacting with target proteins; provides a handle for prodrug strategies. | Non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com |
Explorations in Specialty Chemical Synthesis and Advanced Materials
While the primary potential of this compound appears to be in the life sciences, its structural characteristics could also be of interest in the field of material science. Fluorinated organic compounds are known to possess unique properties such as hydrophobicity, thermal stability, and low surface energy, making them suitable for applications in specialty polymers, liquid crystals, and coatings.
Propanoic acid derivatives can be used as monomers or additives in polymerization reactions. ontosight.aiwikipedia.org The incorporation of the fluorophenyl methoxy moiety could impart desirable properties to the resulting materials. For instance, it could enhance the thermal stability or modify the refractive index of a polymer. However, it is important to note that specific research on the application of this compound in advanced materials is not currently available, and these represent theoretical possibilities based on the known properties of its constituent chemical groups.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes for Diverse Analog Libraries
The generation of diverse analog libraries is fundamental to advancing the therapeutic prospects of 2-[(4-fluorophenyl)methoxy]propanoic acid. Future synthetic endeavors will likely focus on developing more efficient and versatile routes to access a wide array of derivatives. Traditional synthetic methods, while effective, may be supplemented or replaced by modern techniques that offer greater control and diversity.
Recent advancements in synthetic organic chemistry, such as C-H activation and late-stage functionalization, present exciting possibilities for modifying the core structure. For instance, a recently developed method for the direct introduction of fluorine atoms into aliphatic carboxylic acids using a palladium catalyst could be adapted to create novel fluorinated analogs. analytik.news This approach could significantly simplify the synthesis process, which has traditionally required complex, multi-step routes. analytik.news
Furthermore, the development of modular synthetic strategies will be crucial. These approaches, which allow for the easy assembly of molecular fragments, can accelerate the creation of large and diverse compound libraries. By systematically altering substituents on the phenyl ring, the propanoic acid backbone, and the methoxy (B1213986) linker, researchers can fine-tune the molecule's properties.
Table 1: Potential Novel Synthetic Strategies and Their Applications
| Synthetic Strategy | Potential Application for this compound Analogs | Expected Advantages |
| Palladium-Catalyzed C-H Activation | Direct fluorination or arylation of the propanoic acid backbone. | Increased efficiency, access to novel chemical space. |
| Late-Stage Functionalization | Introduction of diverse functional groups at a late stage of the synthesis. | Rapid generation of a wide range of analogs from a common intermediate. |
| Flow Chemistry | Continuous and scalable synthesis of key intermediates and final compounds. | Improved safety, reproducibility, and scalability. |
| Biocatalysis | Enantioselective synthesis of chiral derivatives. | High stereoselectivity, environmentally friendly conditions. |
Integration of High-Throughput Screening and Omics Technologies in Biological Investigations
To efficiently probe the biological activities of newly synthesized analogs, the integration of high-throughput screening (HTS) and "omics" technologies will be indispensable. HTS allows for the rapid testing of thousands of compounds against specific biological targets, providing a wealth of data on their potential efficacy. nih.gov For instance, an HTS method developed for R-2-(4-hydroxyphenoxy)propionic acid biosynthesis could be adapted to screen for compounds that modulate specific enzymes or cellular pathways. nih.gov
Following initial HTS campaigns, omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, system-wide view of a compound's biological effects. frontiersin.org This multi-omics approach can help to identify the mechanism of action, uncover potential off-target effects, and discover novel biomarkers of drug response. frontiersin.org For example, transcriptomic analysis of cells treated with active compounds can reveal changes in gene expression that point to the underlying biological pathways being modulated.
Table 2: Application of Omics Technologies in the Study of this compound Derivatives
| Omics Technology | Research Question | Potential Insights |
| Transcriptomics | How does the compound alter gene expression in target cells? | Identification of modulated pathways and potential mechanisms of action. |
| Proteomics | Which proteins does the compound interact with directly or indirectly? | Target identification and validation, understanding of off-target effects. |
| Metabolomics | How does the compound affect cellular metabolism? | Elucidation of metabolic pathways influenced by the compound, identification of biomarkers. |
| Genomics | Are there genetic factors that influence sensitivity to the compound? | Identification of patient populations most likely to respond to treatment. |
Development of Advanced Computational Models for Predictive Biology and SAR Refinement
Computational modeling and quantitative structure-activity relationship (QSAR) studies are becoming increasingly integral to modern drug discovery. nih.gov By developing advanced computational models, researchers can predict the biological activity and pharmacokinetic properties of virtual compounds before they are synthesized, thereby saving time and resources. researchgate.netmdpi.com
For this compound, QSAR models can be built using data from HTS and biological assays of analog libraries. These models can identify the key structural features that contribute to biological activity, guiding the design of more potent and selective compounds. nih.gov Molecular docking simulations can also be employed to visualize how these molecules interact with their biological targets at the atomic level, providing insights for further optimization. The rapid development of computational toxicology also allows for the early prediction of potential adverse effects. nih.gov
Investigation of Undiscovered Biological Targets and Pathways
While initial research may focus on known biological targets, a key future direction will be the exploration of undiscovered targets and pathways for this compound and its analogs. The unique chemical properties imparted by the fluorine atom can lead to novel biological activities. nih.govresearchgate.net The introduction of fluorine can influence a molecule's conformation, pKa, and metabolic stability, potentially enabling it to interact with targets that are inaccessible to non-fluorinated compounds. nih.govikprress.org
Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can be a powerful tool for discovering novel activities. Active compounds identified through such screens can then be used as chemical probes to identify their biological targets using techniques like chemical proteomics. Given that propionic acid and its derivatives are known to have a wide range of biological effects, from anti-inflammatory to metabolic modulation, there is a high probability of discovering novel therapeutic applications. orientjchem.org
Role in Interdisciplinary Research Programs Beyond Traditional Medicinal Chemistry
The potential applications of this compound and its derivatives may extend beyond traditional medicinal chemistry. The unique properties of organofluorine compounds make them valuable tools in a variety of scientific disciplines. nih.govnih.gov For example, the fluorine atom can serve as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET) imaging. nih.gov
In materials science, fluorinated compounds are explored for their unique properties, including thermal stability and hydrophobicity. nih.gov In agricultural science, fluorinated molecules are widely used as pesticides and herbicides. nih.gov An interdisciplinary approach, bringing together chemists, biologists, physicists, and materials scientists, could uncover novel applications for this chemical scaffold in areas such as diagnostics, biomaterials, and crop protection.
Q & A
Basic: How can researchers optimize the synthesis yield of 2-[(4-fluorophenyl)methoxy]propanoic acid?
Methodological Answer:
Synthesis optimization involves reagent selection and reaction condition tuning. For ester hydrolysis (a common step), lithium hydroxide (LiOH) in a THF/water mixture at 25–40°C for 2–4 hours is effective, achieving >80% yield . For introducing the 4-fluorophenylmethoxy group, nucleophilic substitution with 4-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF) is recommended. Purification via reverse-phase HPLC with acetonitrile/water gradients ensures >95% purity .
Critical Parameters Table:
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Ester hydrolysis | LiOH, THF/H₂O, 30°C, 2h | Avoid over-acidification (pH ~6 during workup) |
| Alkylation | 4-Fluorobenzyl bromide, NaH/DMF, 0°C→RT | Slow addition of alkylating agent minimizes side reactions |
| Purification | HPLC (C18 column, 30–70% ACN) | Pre-purify via flash chromatography to reduce HPLC load |
Basic: What spectroscopic methods confirm the structure and purity of this compound?
Methodological Answer:
- NMR: ¹H NMR (DMSO-d₆) shows characteristic signals: δ 7.3–7.5 ppm (4H, aromatic F-substituted phenyl), δ 4.5–4.7 ppm (2H, OCH₂), and δ 1.2–1.4 ppm (3H, CH₃) .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms the molecular ion [M-H]⁻ at m/z 227.0584 (calculated for C₁₀H₁₀FO₃) .
- HPLC: Purity >98% is achieved with a retention time of 8.2 min (C18 column, 40% ACN) .
Advanced: How does fluorine substitution impact lipophilicity and solubility?
Methodological Answer:
The 4-fluorophenyl group increases lipophilicity (logP ~1.8) compared to non-fluorinated analogs (logP ~1.2) . Solubility in aqueous buffers (pH 7.4) is limited (~0.5 mg/mL) but improves with co-solvents (e.g., 10% DMSO). Computational modeling (e.g., COSMO-RS) predicts solubility trends .
Comparative Physicochemical Data:
| Compound | logP | Aqueous Solubility (mg/mL) |
|---|---|---|
| This compound | 1.8 | 0.5 |
| 2-(Phenylmethoxy)propanoic acid | 1.2 | 2.1 |
| 2-[(4-Chlorophenyl)methoxy]propanoic acid | 2.1 | 0.3 |
Advanced: How should researchers address contradictory biological activity data in fluorinated propanoic acid derivatives?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line sensitivity) or impurity artifacts. To resolve:
- Re-test compounds with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
- Validate purity via LC-MS and quantify residual solvents (e.g., DMF) that may interfere .
- Perform structure-activity relationship (SAR) studies to isolate the role of the fluorine substituent .
Case Study:
In COX-2 inhibition assays, discrepancies between batches were traced to residual NaH in crude products, which artificially inflated activity. Repurification eliminated interference .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, Tyvek® suits, and eye protection .
- Ventilation: Use fume hoods for weighing and reactions. Airborne concentration monitoring (NIOSH Method 2551) is advised .
- Spill Management: Neutralize with sodium bicarbonate and collect with HEPA-filtered vacuums. Avoid dry sweeping .
Advanced: What in silico tools predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina screens against targets like cyclooxygenase (COX-2). The fluorophenyl group shows hydrophobic packing in the COX-2 active site .
- MD Simulations: GROMACS simulations (50 ns) assess binding stability. The methoxy linker enhances flexibility, improving target engagement .
Validation: Cross-check predictions with SPR (surface plasmon resonance) binding assays (KD ~5 µM for COX-2) .
Basic: What are the storage conditions to ensure compound stability?
Methodological Answer:
Store at -20°C under inert gas (Ar/N₂) in amber vials. Stability studies show <5% degradation over 12 months under these conditions . Avoid aqueous buffers (pH >7) to prevent ester hydrolysis.
Advanced: How can researchers modify the structure to enhance metabolic stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
